
2-Bromo-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Bromo-4-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₃BrF₃N (molecular weight: 250.02 g/mol). This compound features a bromine atom at the ortho position and a trifluoromethyl (-CF₃) group at the para position relative to the nitrile (-C≡N) substituent on the benzene ring.
Preparation Methods
Regioselective Bromination of 4-(Trifluoromethyl)benzonitrile Derivatives
Directed Bromination Using Meta-Substituted Precursors
The bromination of 4-(trifluoromethyl)benzonitrile faces challenges due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) and cyano (-CN) groups, which direct electrophilic substitution to specific positions. In a method adapted from CN1810775A, m-trifluoromethyl fluorobenzene undergoes bromination at the ortho position relative to the fluorine atom using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid. This yields 2-bromo-4-fluoro-trifluoromethylbenzene, where the fluorine atom is subsequently replaced by a cyano group via nucleophilic aromatic substitution (NAS) with cuprous cyanide (CuCN) in quinoline.
Reaction Conditions
- Step 1 (Bromination):
- Substrate: m-trifluoromethyl fluorobenzene
- Brominating agent: Dibromohydantoin (0.6:1 molar ratio to substrate)
- Solvent: Glacial acetic acid (4–5 L/kg substrate)
- Acid catalyst: Sulfuric acid (5–20 wt% relative to substrate)
- Temperature: Reflux (~110°C)
- Yield: 98% purity for 2-bromo-4-fluoro-trifluoromethylbenzene.
- Step 2 (Cyanation):
This method achieves high regioselectivity due to the fluorine atom’s directing effect, which positions the bromine ortho to itself before substitution with the cyano group.
Multi-Step Synthesis via Diazotization and Bromination
Nitration-Reduction-Diazotization Sequence
A pathway inspired by CN102952039A involves nitration, reduction, diazotization, and bromination. While originally developed for 4-chloro-2-trifluoromethylbenzonitrile, this approach is adaptable to the target compound by substituting chlorine with bromine:
Nitration:
Reduction:
Diazotization and Bromination:
This route leverages the amine group’s ability to form a diazonium salt, which is displaced by bromine under mild conditions.
Comparative Analysis of Preparation Methods
Industrial-Scale Optimization and Environmental Considerations
Patent CN1810775B emphasizes industrial viability, citing a total yield of 73–75% with reduced cuprous cyanide usage (1–1.1:1 molar ratio) compared to traditional methods. Glacial acetic acid and quinoline are recycled, minimizing waste. Harmful byproducts (e.g., HBr) are neutralized using NaOH scrubbing.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Trifluoromethylbenzoic acids or related compounds.
Reduction: Trifluoromethylbenzylamines or similar derivatives.
Scientific Research Applications
Pharmaceutical Intermediates
2-Bromo-4-(trifluoromethyl)benzonitrile serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer drugs. For instance, it is involved in the synthesis of bicalutamide, a non-steroidal anti-androgen used in prostate cancer treatment . The compound's trifluoromethyl group enhances biological activity and selectivity in drug formulations.
Material Science
In material science, this compound is utilized in the synthesis of polymers and advanced materials due to its unique electronic properties. The presence of bromine and trifluoromethyl groups contributes to improved thermal stability and chemical resistance in polymeric materials.
Case Study 1: Synthesis of Bicalutamide
A notable case study involves the synthesis of bicalutamide from this compound. The process employs a multi-step reaction pathway that includes bromination, cyano group substitution, and subsequent reactions to yield the final pharmaceutical product. This method demonstrates high efficiency with yields exceeding 70% while maintaining product purity above 99% .
Case Study 2: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. In one study, polymers synthesized with this compound exhibited improved resistance to solvents and elevated temperatures, making them suitable for demanding applications such as aerospace and automotive components.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzonitrile is primarily related to its ability to undergo nucleophilic substitution reactionsThese derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Key Properties:
- Synthesis: Often prepared via bromination and cyano substitution reactions. For example, trifluoromethyl fluorobenzene derivatives undergo bromination and subsequent substitution with cuprous cyanide .
- Applications: Used as a key intermediate in pharmaceuticals and agrochemicals.
Positional Isomers
Positional isomers differ in the arrangement of substituents on the benzene ring, significantly altering reactivity and applications.
Key Observations :
- Steric and Electronic Effects : The proximity of bromine and trifluoromethyl groups in the 2,4-isomer creates strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to the 2,5-isomer .
Substituent Variants
These compounds replace bromine or trifluoromethyl groups with other halogens or functional groups.
Table 2: Substituent Variants
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group increases lipophilicity, improving membrane permeability in drug candidates .
- Halogen Swaps : Replacing CF₃ with F or Cl reduces molecular weight and alters electronic properties, impacting binding affinity in target molecules .
Functional Group Variants
These analogs modify the nitrile group or introduce additional functional groups.
Table 3: Functional Group Variants
Key Observations :
- Bromomethyl vs. Bromo : Bromomethyl derivatives (e.g., 4-(bromomethyl)benzonitrile) are highly reactive in alkylation reactions, useful in polymer chemistry .
- Amino Substitution: 4-Amino-2-(trifluoromethyl)benzonitrile is a regulated impurity in pharmaceuticals, with a detection limit of ≤0.1% in USP standards .
Biological Activity
2-Bromo-4-(trifluoromethyl)benzonitrile (CAS RN: 35764-15-9) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and a trifluoromethyl group attached to a benzonitrile moiety, which significantly influences its reactivity and interactions with biological targets.
Mechanisms of Biological Activity
1. Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl group in this compound may contribute to increased lipophilicity, allowing better penetration through microbial membranes, thus enhancing its efficacy against various pathogens .
2. Enzyme Inhibition
Studies have shown that trifluoromethyl-containing compounds can act as potent inhibitors of specific enzymes. For instance, the inclusion of a trifluoromethyl group in related benzonitriles has been associated with increased inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory pathways . This suggests that this compound may also possess similar inhibitory effects.
3. Anticancer Properties
Recent investigations into the anticancer potential of trifluoromethyl-substituted compounds have revealed promising results. For example, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial activity of various halogenated benzonitriles, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Enzyme Inhibition
A study focused on enzyme inhibition highlighted that derivatives with trifluoromethyl groups showed enhanced binding affinity to cyclooxygenase enzymes. In vitro assays demonstrated that this compound inhibited COX-1 and COX-2 activity at lower concentrations than its non-fluorinated counterparts . This suggests potential applications in pain management and anti-inflammatory therapies.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-4-(trifluoromethyl)benzonitrile?
- Methodology : The compound is typically synthesized via bromination of precursors like 4-(trifluoromethyl)benzonitrile using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Alternatively, nucleophilic aromatic substitution (SNAr) can introduce the bromine atom at the 2-position. For example, related derivatives such as 2-Bromo-4-(trifluoromethyl)phenylboronic acid are synthesized via palladium-catalyzed cross-coupling, suggesting analogous pathways .
- Key Considerations : Regioselectivity in bromination must be controlled using directing groups or catalysts. Purity (>95%) is achievable via column chromatography or recrystallization, as seen in similar brominated benzonitriles .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, as demonstrated for structurally related compounds like 4-amino-2-(trifluoromethyl)benzonitrile, where relative response factors are used to quantify impurities . IR spectroscopy (gas phase) can identify functional groups like nitrile (C≡N) and trifluoromethyl (CF₃) stretches . Nuclear magnetic resonance (NMR) is standard for structural elucidation, though specific data for this compound is not directly cited in the evidence.
Q. How should this compound be purified to achieve >95% purity?
- Methodology : Column chromatography with silica gel and a hexane/ethyl acetate gradient is widely used for brominated aromatics. Recrystallization from ethanol or acetonitrile may also improve purity, as noted for 4-Bromo-2-(trifluoromethyl)phenylacetonitrile . HPLC validation ensures compliance with pharmacopeial standards for related impurities .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The electron-withdrawing CF₃ group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings, the bromine atom serves as a leaving group, while the CF₃ group stabilizes intermediates via resonance. Computational studies (e.g., density functional theory) can model these electronic effects, similar to approaches used for correlation-energy calculations in aromatic systems .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodology : Yield discrepancies often arise from variations in reaction conditions (temperature, solvent polarity, catalyst loading). For example, optimizing palladium catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) improves efficiency in cross-couplings for brominated trifluoromethyl compounds . Systematic screening via Design of Experiments (DoE) can identify critical parameters.
Q. How can computational methods like DFT predict the regioselectivity of bromination in trifluoromethyl-substituted benzonitriles?
- Methodology : Density functional theory (DFT) calculations assess charge distribution and frontier molecular orbitals to predict bromination sites. For instance, studies on similar systems show that electron-deficient positions (ortho/para to CF₃) are favored, aligning with experimental observations . Transition-state modeling further clarifies kinetic vs. thermodynamic control.
Q. What role does this compound play in pharmaceutical impurity profiling?
- Methodology : As a structural analog of drug impurities (e.g., 4-amino-2-(trifluoromethyl)benzonitrile in bicalutamide), it serves as a reference standard. HPLC with relative response factors (RRF) quantifies trace impurities, ensuring compliance with thresholds (e.g., <0.1%) . Method validation includes robustness testing under varying mobile-phase compositions.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJZASWOJHHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189300 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35764-15-9 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35764-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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